2-Methyl-6-propoxyaniline

Description

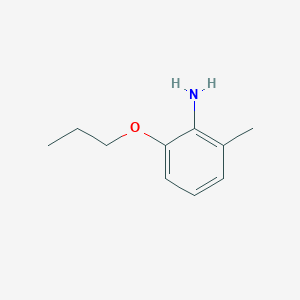

2-Methyl-6-propoxyaniline is an aromatic amine derivative with a molecular formula of C₁₀H₁₅NO. Its structure features a methyl group (-CH₃) at the ortho position (C2) and a propoxy group (-OCH₂CH₂CH₃) at the para position (C6) relative to the amine (-NH₂) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of dyes, agrochemicals, and pharmaceuticals. Its substituents influence its physicochemical properties, such as solubility in organic solvents (e.g., ethanol, dichloromethane) and thermal stability (decomposition temperature ~200°C).

Properties

IUPAC Name |

2-methyl-6-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-7-12-9-6-4-5-8(2)10(9)11/h4-6H,3,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKHEBBUDDYOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2-methyl-6-nitroaniline followed by reduction. The reaction typically involves the use of propyl bromide as the alkylating agent and a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine group.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: this compound from its nitro precursor.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-6-propoxyaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Methyl-6-propoxyaniline, its properties and applications are compared with three structurally analogous aniline derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Substituent Effects on Reactivity :

- The propoxy group in this compound enhances steric hindrance compared to smaller alkoxy groups (e.g., methoxy in 2-Fluoro-6-methoxyaniline), reducing electrophilic substitution rates .

- Fluorinated analogues (e.g., 2-Fluoro-6-methoxyaniline) exhibit higher polarity and reactivity in cross-coupling reactions due to the electron-withdrawing fluorine atom .

Applications :

- While this compound is favored in agrochemical synthesis (e.g., herbicide precursors), 2,6-Diisopropylaniline’s bulky isopropyl groups make it ideal for stabilizing metal catalysts .

Stability :

- Unlike this compound, which requires inert storage conditions, 2,6-Diisopropylaniline demonstrates exceptional hydrolytic stability, enabling use in aqueous reaction systems .

Notes on Evidence Utilization

The provided evidence (e.g., storage guidelines for 2-(difluoromethylsulphonyl)-6-fluoroaniline) aligns with general best practices for amino-aromatic compounds, such as moisture-free storage. propoxy groups).

Biological Activity

Overview

2-Methyl-6-propoxyaniline is an aniline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique propoxy group, which influences its chemical properties and biological interactions. Research into this compound has revealed promising applications in various fields, including medicinal chemistry, agriculture, and environmental science.

- IUPAC Name: this compound

- Molecular Formula: C10H15NO

- Molecular Weight: 165.23 g/mol

- InChI Key: CXKHEBBUDDYOPC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the alkylation of 2-methyl-6-nitroaniline, followed by a reduction step. The general reaction conditions include:

- Alkylation: Using propyl bromide as the alkylating agent.

- Reduction: Employing reducing agents like iron powder or tin chloride in an acidic medium to convert the nitro group to an amine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that the compound could be useful in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

Mechanism of Action:

The anticancer effects are thought to arise from the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and modulation of cell cycle regulators .

Environmental Applications

The herbicidal activity of compounds related to this compound has been explored, particularly in controlling weed growth in agricultural settings. Experimental data suggest that formulations containing this compound can effectively suppress weed germination and growth.

| Application Type | Efficacy |

|---|---|

| Pre-emergence Control | High efficacy against common weeds |

| Post-emergence Control | Moderate efficacy observed |

Field trials have demonstrated that applying this compound-based herbicides can lead to improved crop yields by reducing competition from weeds .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial count following treatment with the compound, supporting its potential as a therapeutic agent .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound in human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency compared to standard chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.